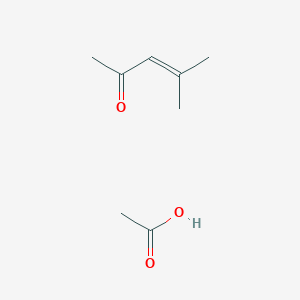
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide: is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom The compound also features a chlorine atom at the 4-position and a methylene group at the 3-position, along with a 1,1-dioxide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dichloride, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the 1,1-dioxide group, yielding the corresponding thiopyran derivative.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without the 1,1-dioxide group.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the thiopyran ring and the 1,1-dioxide group can impart unique biological activities, such as antimicrobial or anticancer effects. Ongoing research aims to identify and optimize derivatives with enhanced efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfur atom in the thiopyran ring can form interactions with metal ions or amino acid residues in enzyme active sites, influencing the enzyme’s catalytic activity. The 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
2H-Thiopyran, 3,4-dihydro-: A thiopyran derivative without the chlorine and methylene groups.
2H-Thiopyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A thiopyran derivative with different substituents.
Uniqueness: The uniqueness of 2H-Thiopyran, 4-chloro-3,6-dihydro-3-methylene-, 1,1-dioxide lies in its combination of functional groups. The presence of the chlorine atom, methylene group, and 1,1-dioxide functionality imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61170-20-5 |
|---|---|
分子式 |
C6H7ClO2S |
分子量 |
178.64 g/mol |
IUPAC 名称 |
4-chloro-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H7ClO2S/c1-5-4-10(8,9)3-2-6(5)7/h2H,1,3-4H2 |
InChI 键 |
LRLLCCDVXSEOQT-UHFFFAOYSA-N |
规范 SMILES |
C=C1CS(=O)(=O)CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
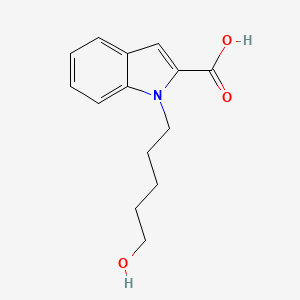
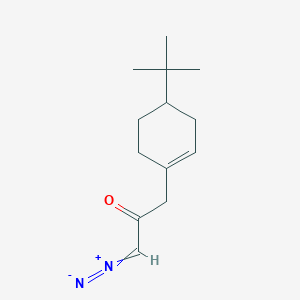

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
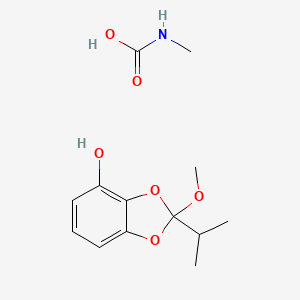
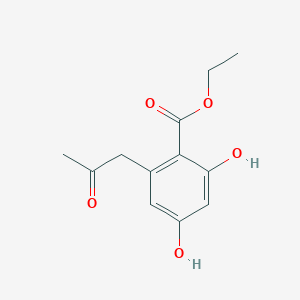
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
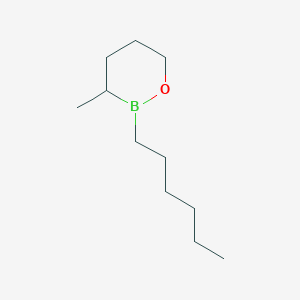
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
